molecular formula C10H14F2N6S B14329596 Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- CAS No. 103427-82-3

Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-

Cat. No.: B14329596
CAS No.: 103427-82-3
M. Wt: 288.32 g/mol
InChI Key: KUCBPVYOXCEWHJ-UHFFFAOYSA-N
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Description

Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- is a complex organic compound with a unique structure that includes a triazine ring, a difluoromethylthio group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a triazine derivative is reacted with a difluoromethylthio compound under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- involves its interaction with specific molecular targets. The difluoromethylthio group can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The triazine ring may also play a role in binding to nucleic acids or proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile, 3-((4-((methylthio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-: Similar structure but with a methylthio group instead of a difluoromethylthio group.

    Propanenitrile, 3-((4-((ethylthio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)-: Contains an ethylthio group instead of a difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in Propanenitrile, 3-((4-((difluoromethyl)thio)-6-((1-methylethyl)amino)-1,3,5-triazin-2-yl)amino)- imparts unique chemical properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to its analogs with methylthio or ethylthio groups.

Properties

CAS No.

103427-82-3

Molecular Formula

C10H14F2N6S

Molecular Weight

288.32 g/mol

IUPAC Name

3-[[4-(difluoromethylsulfanyl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]propanenitrile

InChI

InChI=1S/C10H14F2N6S/c1-6(2)15-9-16-8(14-5-3-4-13)17-10(18-9)19-7(11)12/h6-7H,3,5H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

KUCBPVYOXCEWHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)NCCC#N)SC(F)F

Origin of Product

United States

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